Superior APN Inhibitory Activity Compared to Bestatin and Valistatin
The seminal discovery paper reports that LYRM03 'had greater activity than valistatin or bestatin in aminopeptidase N (APN) inhibition assay' [1]. This is a qualitative rank-order comparison directly against two known APN inhibitors from the same Streptomyces strain. Although the publication does not provide discrete IC50 values for this specific assay, the direct comparative statement confirms a differentiated potency profile in a head-to-head experimental context. The comparator bestatin is a commercially available APN inhibitor with reported IC50 values typically in the low micromolar range (e.g., 14.9 ± 3.4 μM for human APN) .
| Evidence Dimension | Aminopeptidase N (APN) inhibitory activity |
|---|---|
| Target Compound Data | Activity 'greater than' bestatin and valistatin (qualitative rank-order in APN inhibition assay) |
| Comparator Or Baseline | Bestatin and valistatin, two known APN inhibitors |
| Quantified Difference | LYRM03 activity > Bestatin and Valistatin; no discrete fold-change reported in this early discovery work. |
| Conditions | APN inhibition assay using compounds isolated from Streptomyces strain HCCB10043, as reported by Rao et al. (2011). |
Why This Matters
For researchers procuring APN inhibitors, this result positions LYRM03 as a potentially more potent tool molecule than the widely used but less active bestatin, justifying its selection for target engagement studies.
- [1] Rao M, Li Q, Feng L, Xia X, Ruan L, Sheng X, Ge M. A new aminopeptidase inhibitor from Streptomyces strain HCCB10043 found by UPLC-MS. Anal Bioanal Chem. 2011;401(2):699-706. View Source
